molecular formula C22H22ClFNO5 B1671013 (2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid CAS No. 478926-45-3

(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid

Cat. No.: B1671013
CAS No.: 478926-45-3
M. Wt: 435.9 g/mol
InChI Key: QICKBMIIFBKLBR-RXVVDRJESA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes that ensure high purity and yield. These methods are optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: (2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles under various conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Fenofibrate: Another peroxisome proliferator-activated receptor agonist used to lower triglyceride levels and improve lipid profiles.

    Pioglitazone: A peroxisome proliferator-activated receptor gamma agonist used to improve insulin sensitivity and lower blood glucose levels.

Comparison: (2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid is unique in its dual activation of both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, providing combined benefits in lipid and glucose metabolism . This dual action distinguishes it from other compounds like fenofibrate and pioglitazone, which primarily target one type of peroxisome proliferator-activated receptor.

Properties

CAS No.

478926-45-3

Molecular Formula

C22H22ClFNO5

Molecular Weight

435.9 g/mol

IUPAC Name

(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid

InChI

InChI=1S/C22H23ClFNO5/c1-14(2)30-21(22(26)27)9-15-4-3-5-19(8-15)28-12-18(24)13-29-20-7-6-17(23)10-16(20)11-25/h3-8,10,14,18,21H,9,12-13H2,1-2H3,(H,26,27)/t18-,21-/m0/s1

InChI Key

QICKBMIIFBKLBR-RXVVDRJESA-M

Isomeric SMILES

CC(C)O[C@@H](CC1=CC(=CC=C1)OC[C@@H](COC2=C(C=C(C=C2)Cl)C#N)F)C(=O)O

SMILES

CC(C)OC(CC1=CC(=CC=C1)OCC(COC2=C(C=C(C=C2)Cl)C#N)F)C(=O)O

Canonical SMILES

CC(C)OC(CC1=CC(=CC=C1)OCC(COC2=C(C=C(C=C2)Cl)C#N)F)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

E-3030 free acid;  E-3030;  E 3030;  E3030

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
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reactant
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COC(=O)C(Cc1cccc(OCC(F)COc2ccc(Cl)cc2C#N)c1)OC(C)C
Quantity
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Type
reactant
Reaction Step One
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Quantity
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reactant
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Quantity
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reactant
Reaction Step One
Quantity
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reactant
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Name
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)OC(Cc1cccc(OCC(F)COc2ccc(Cl)cc2C#N)c1)C(=O)O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid
Reactant of Route 3
(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid
Reactant of Route 5
Reactant of Route 5
(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid

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